Toremifene citrate
Overview
Description
Toremifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is structurally and pharmacologically related to tamoxifen and is known for its tissue-specific actions, exhibiting both estrogenic and antiestrogenic effects depending on the target tissue .
Biochemical Analysis
Biochemical Properties
Toremifene citrate is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected . Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking estrogen from reaching estrogen receptors on breast cancer cells . Without the estrogen, the cancer cells can’t grow as well as they can with it .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors. By blocking estrogen molecules from binding sites, this compound prevents estrogen’s growth-stimulating effects in the tumor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that patients in the Toremifene group had similar disease-free survival (DFS) and overall survival (OS) to those in the tamoxifen group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated potent antiestrogenic properties in animal test systems . The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast .
Metabolic Pathways
This compound is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency .
Transport and Distribution
This compound is primarily bound to albumin (92%), 2% bound to α1-acid glycoprotein, and 6% bound to β1-globulin in the serum . It has an apparent volume of distribution of 580 L and binds extensively (>99.5%) to serum proteins, mainly albumin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toremifene citrate involves the preparation of the Z isomer of the toremifene base, free of the E isomer. The process includes the reaction of 4-chloro-1,2-diphenyl-1-butenyl phenol with N,N-dimethylethanolamine in the presence of a base, followed by the addition of citric acid to form the citrate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired polymorphic form of the compound .
Chemical Reactions Analysis
Types of Reactions: Toremifene citrate undergoes various chemical reactions, including:
Oxidation: Toremifene can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s structure.
Substitution: Substitution reactions can modify the phenyl rings or the ethoxy group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions
Major Products Formed:
Hydroxylated metabolites: are common products of oxidation.
Reduced derivatives: may result from reduction reactions.
Substituted analogs: can be formed through substitution reactions
Scientific Research Applications
Toremifene citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study selective estrogen receptor modulators.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of metastatic breast cancer and under investigation for prostate cancer prevention.
Industry: Utilized in the development of new therapeutic agents and in pharmaceutical research .
Mechanism of Action
Toremifene citrate binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects depending on the tissue. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting the growth of estrogen-dependent tumors. The compound’s mechanism involves modulation of gene expression and inhibition of cell proliferation in breast tissue .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator with similar uses in breast cancer treatment.
Raloxifene: A SERM used primarily for osteoporosis and breast cancer prevention.
Clomiphene: A SERM used in the treatment of infertility .
Uniqueness of Toremifene Citrate: this compound is unique in its specific tissue actions and its potential lower risk of hepatocarcinogenicity compared to tamoxifen. It also has a distinct profile of side effects and pharmacokinetics, making it a valuable alternative in certain clinical scenarios .
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQQRMGNVVKQW-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-26-7 (Parent) | |
Record name | Toremifene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021367 | |
Record name | Toremifene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89778-27-8 | |
Record name | Toremifene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89778-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toremifene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOREMIFENE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TOREMIFENE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Toremifene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOREMIFENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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